4-Nitropentan-2-one

Enolization kinetics Dynamic chiral chromatography Enantiomerization barrier

4-Nitropentan-2-one (CAS 157977-39-4, C₅H₉NO₃, MW 131.13 g/mol) is a γ-nitroketone in which the nitro group is positioned at C4, three carbon atoms removed from the ketone carbonyl at C2. This positional isomerism distinguishes it fundamentally from α-nitroketone analogs (e.g., 3-nitropentan-2-one, 1-nitropentan-2-one), where the nitro group resides on the carbon adjacent to the carbonyl.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 157977-39-4
Cat. No. B128558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropentan-2-one
CAS157977-39-4
Synonyms2-Pentanone, 4-nitro- (9CI)
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(CC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C5H9NO3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3
InChIKeyXIOQBRVBSHOVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropentan-2-one (CAS 157977-39-4): A γ-Nitroketone Intermediate for Cyclopentenone Synthesis and Chiral Building Block Applications


4-Nitropentan-2-one (CAS 157977-39-4, C₅H₉NO₃, MW 131.13 g/mol) is a γ-nitroketone in which the nitro group is positioned at C4, three carbon atoms removed from the ketone carbonyl at C2 [1]. This positional isomerism distinguishes it fundamentally from α-nitroketone analogs (e.g., 3-nitropentan-2-one, 1-nitropentan-2-one), where the nitro group resides on the carbon adjacent to the carbonyl. The compound is cataloged in PubChem (CID 15416847) and registered with the EPA DSSTox database (DTXSID20572577) [1].

Why 4-Nitropentan-2-one Cannot Be Replaced by Generic Nitroketone Analogs in Synthesis and Procurement


The position of the nitro group along the pentan-2-one backbone fundamentally dictates the compound's acidity, enolization rate, and downstream synthetic reactivity. α-Nitroketones exhibit dramatically enhanced α-C–H acidity (pKa ≈ 5–7, approaching carboxylic acid strength) and undergo rapid enolization with enantiomerization barriers (ΔG‡) measurable by dynamic high-resolution gas chromatography (DHRGC) in the 130–160 °C range [1][2]. In contrast, 4-nitropentan-2-one lacks an α-nitro substituent; its α-hydrogens exhibit pKa values typical of unactivated ketones (≈20), rendering it unreactive toward the base-mediated enolization and aci-nitro salt chemistry that defines α-nitroketone reactivity. This difference precludes direct substitution of α-nitroketones for γ-nitroketones in reactions requiring specific nucleophilic or electrophilic character at defined carbon positions.

Quantitative Differentiation Evidence for 4-Nitropentan-2-one Versus Closest Nitroketone Analogs


Enolization Barrier: γ-Nitro Position Abolishes the Rapid Enantiomerization Observed in α-Nitroketones

α-Nitroketones such as 3-nitropentan-2-one (2) and 2-nitropentan-3-one (3) undergo reversible enantiomer interconversion via enolization with measurable rate constants at 130–160 °C, yielding activation entropies (ΔS‡) between −19 and −37 cal mol⁻¹ K⁻¹ [1]. The α-nitro substituent dramatically accelerates enolization relative to non-nitro analogs such as 3-chloro-2-butanone and 3-methyl-2-pentanone [1]. For 4-nitropentan-2-one, the nitro group at the γ-position cannot stabilize the enolate transition state through direct resonance; enolization at the α-carbon proceeds at rates comparable to unactivated ketones (pKa ≈ 20). This constitutes a qualitative difference in configurational stability at ambient and elevated temperatures.

Enolization kinetics Dynamic chiral chromatography Enantiomerization barrier

α-C–H Acidity: γ-Nitroketone Lacks the Carboxylic-Acid-Level pKa of α-Nitroketones

α-Nitroketones containing an α-hydrogen are classified as very strong carbon acids with pKa values close to unsubstituted carboxylic acids (pKa ≈ 5–7) [1][2]. This high acidity enables quantitative enolate formation with mild bases and underpins the Nef reaction, Henry reaction, and Michael addition chemistry characteristic of α-nitroketones. For 4-nitropentan-2-one, the α-hydrogens (on C1 and C3) are not adjacent to the nitro group; their pKa approximates that of acetone (≈20) [2]. The compound therefore requires strong bases (e.g., LDA) for enolate generation, fundamentally altering the compatible reaction conditions and functional group tolerance.

Carbon acid pKa Enolate formation Base-mediated deprotonation

Synthetic Pathway Divergence: γ-Nitroketones Enable One-Pot Cyclopentenone Annulation; α-Nitroketones Do Not

A patent process (US 4,284,795 and related) demonstrates that 4-nitropentanoic acid derivatives—readily derived from 4-nitropentan-2-one via Nef reaction or direct oxidation—undergo acid-promoted dehydrative cyclization to yield substituted 2-cyclopentenones [1][2]. This cyclization exploits the 1,4-relationship between the ketone (C2) and nitro group (C4) in the γ-nitroketone scaffold. α-Nitroketones lack this spatial arrangement and instead undergo Nef conversion to 1,2-dicarbonyl compounds or, under basic conditions, NO₂/OH exchange to α-hydroxy ketones [3].

Cyclopentenone synthesis Nef reaction Michael addition–cyclization

Biocatalytic Reduction Selectivity: γ-Nitroketones Are Substrates for Enantioselective Yeast and Enzyme Reduction

Baker's yeast (Saccharomyces cerevisiae) and Daucus carota root systems enantioselectively reduce γ-nitroketones to the corresponding (S)-γ-nitroalcohols with enantiomeric excesses ranging from 15% to >99% depending on substrate structure [1][2]. The reduction occurs on the re face of the carbonyl group. For 5-nitropentan-2-one (a γ-nitroketone comparator), alcohol dehydrogenase (ADH)-mediated reduction affords high conversions and enantioselectivities [3]. α-Nitroketones, by contrast, present a different steric and electronic environment at the carbonyl and may undergo competing nitro-group reduction or rearrangement pathways under the same conditions [3].

Biocatalysis Enantioselective reduction Baker's yeast ADH

Optimal Procurement and Research Application Scenarios for 4-Nitropentan-2-one Based on Evidence


Cyclopentenone Synthesis via 4-Nitropentanoic Acid Cyclization

4-Nitropentan-2-one serves as a strategic precursor to 2-cyclopentenones. Following Nef conversion to 4-nitropentanoic acid or direct oxidative functionalization, treatment with strong acid (H₂SO₄/P₂O₅ or CH₃SO₃H/P₂O₅) under dehydrative conditions induces cyclization to substituted 2-cyclopentenones [1]. This transformation exploits the 1,4-relationship unique to γ-nitroketones and is inaccessible from α-nitroketone isomers. The resulting cyclopentenones are valuable intermediates in prostaglandin analog synthesis, fragrance chemistry, and agrochemical development [1].

Chiral Building Block for Spiro-Pyrazolone and Carbocycle Construction

Optically active 4-substituted 5-nitropentan-2-ones—a class to which 4-nitropentan-2-one belongs—are established chiral building blocks for stereocontrolled spiro-pyrazolone scaffold synthesis, enabling the construction of up to five contiguous stereogenic centers [1]. The γ-nitroketone framework participates in organocatalytic domino reactions with α,β-unsaturated aldehydes (enals) to give polyfunctionalized bicyclic and carbocyclic skeletons with high diastereoselectivity [2]. These scaffolds are privileged pharmacophores in medicinal chemistry programs targeting kinase inhibition, anti-inflammatory, and anti-cancer activity [1].

Enantioselective Biocatalytic Reduction to Chiral γ-Nitroalcohols

The ketone carbonyl in 4-nitropentan-2-one is a substrate for alcohol dehydrogenase (ADH)-catalyzed enantioselective reduction. Based on the well-characterized behavior of 5-nitropentan-2-one and analogous γ-nitroketones with baker's yeast and isolated ADH enzymes, the reduction is expected to deliver the corresponding (S)- or (R)-γ-nitroalcohol with high enantioselectivity, depending on the enzyme panel selected [1][2]. The product chiral nitroalcohols are versatile intermediates for further functionalization: nitro group reduction to amines, Nef reaction to aldehydes, or Mitsunobu inversion [2].

Mannich Reaction Substrate for Bicyclic Heterocycle Synthesis

The closely related 5-nitropentan-2-one reacts with methylamine and formaldehyde under Mannich conditions to afford 5-hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane in a single experimental stage [1]. By extension, 4-nitropentan-2-one—bearing the nitro group at C4 rather than C5—is predicted to participate in analogous Mannich-type multicomponent reactions to generate regioisomeric bicyclic heterocycles. This application exploits the bifunctional reactivity of the γ-nitroketone scaffold: the ketone as an electrophile and the nitro group as a latent nucleophile (via nitronate formation) [1].

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